
(S)-Stiripentol-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Stiripentol-d9 is a deuterated analog of (S)-Stiripentol, a compound known for its anticonvulsant properties. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics. This compound is of interest in pharmaceutical research due to its potential therapeutic applications and improved metabolic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Stiripentol-d9 involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the chiral center. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
(S)-Stiripentol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
The search results do not contain information about the applications of "(S)-Stiripentol-d9". However, the search results do discuss stiripentol, which is related.
Stiripentol is an antiseizure medication with considerable evidence for its efficacy and safety in treating Dravet Syndrome (DS) . It is approved in Europe as an adjunctive therapy for refractory generalized tonic-clonic seizures (GTCS) in patients with DS of any age who are already receiving valproic acid and clobazam . In the United States, it is indicated for treating seizures associated with DS in patients aged six months and older, weighing at least 7 kg, and already receiving clobazam .
Mechanisms of Action
Stiripentol has multiple mechanisms of action :
- Enhances gamma-aminobutyric acid (GABA) transmission .
- Inhibits T-type voltage-gated calcium channels .
- Inhibits the neoglucogenesis enzyme lactate dehydrogenase .
- Demonstrates neuroprotective properties in preclinical models of neuronal injury and status epilepticus (SE) .
Clinical Evidence
The efficacy and safety of stiripentol as an add-on treatment to valproic acid and clobazam for patients with DS aged three years and older were demonstrated in the STICLO trials . A post hoc analysis of these trials showed a reduction in GTCS by ≥ 50% in 72% of stiripentol recipients and by ≥ 75% in 56% after two months of treatment . Real-world evidence also supports the use of stiripentol for DS, and suggests it may be effective and tolerable in children younger than two years, with maintained effectiveness and tolerability over the long term . Stiripentol may also improve patient quality of life and cognitive outcomes, while reducing the severity and frequency of seizures, as well as the number of hospital admissions and visits to the emergency department .
Adverse Effects and Management
Stiripentol can inhibit metabolic enzymes and transporter proteins, potentially increasing the plasma concentrations of co-administered antiseizure medications (ASMs) like clobazam and valproic acid, which can lead to adverse effects . Dosage adjustments of the co-administered ASMs can resolve most adverse effects that appear after starting stiripentol .
作用机制
The mechanism of action of (S)-Stiripentol-d9 involves its interaction with specific molecular targets and pathways. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and seizure activity. The deuterium atoms may also contribute to its improved metabolic stability by reducing the rate of oxidative metabolism.
相似化合物的比较
Similar Compounds
(S)-Stiripentol: The non-deuterated analog with similar anticonvulsant properties.
Clobazam: Another anticonvulsant that enhances GABA activity.
Valproic Acid: A widely used anticonvulsant with a different mechanism of action.
Uniqueness
(S)-Stiripentol-d9 is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated analog. This makes it a valuable tool in pharmaceutical research for studying the effects of deuterium substitution on drug metabolism and efficacy.
生物活性
(S)-Stiripentol-d9 is a deuterated form of stiripentol (STP), a third-generation antiepileptic drug primarily used to treat Dravet syndrome, a severe form of epilepsy. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
This compound exhibits multiple mechanisms that contribute to its anticonvulsant properties:
-
Positive Allosteric Modulation of GABAA Receptors :
- This compound enhances GABAergic neurotransmission by acting as a positive allosteric modulator of GABAA receptors. It increases the duration and frequency of GABA-mediated inhibitory postsynaptic currents (IPSCs), thereby enhancing overall inhibitory neurotransmission in the brain .
- It preferentially affects GABAA receptors containing the α3 and δ subunits, which are particularly relevant in the context of childhood seizures .
-
Inhibition of Cytochrome P450 Enzymes :
- This compound inhibits several cytochrome P450 enzymes (CYPs), notably CYP1A2, CYP3A4, and CYP2C19. This inhibition can increase the plasma concentrations of co-administered antiepileptic drugs (AEDs), enhancing their efficacy .
- For example, it has been shown to enhance the effects of clobazam, a benzodiazepine commonly used in conjunction with STP .
- Effects on Brain Energy Metabolism :
- Neuroprotective Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its clinical application:
- Absorption and Bioavailability : The deuterated form is designed to improve stability and bioavailability compared to its non-deuterated counterpart. Studies indicate that deuteration can enhance metabolic stability, potentially leading to prolonged therapeutic effects .
- Metabolism : As an inhibitor of CYP enzymes, this compound alters the metabolism of other AEDs, which can be beneficial or detrimental depending on the clinical context. For instance, it may increase levels of valproate and carbamazepine when used concurrently .
Research Findings and Case Studies
Recent literature provides insights into the efficacy and safety profile of this compound:
- A study highlighted that patients with Dravet syndrome showed significant reductions in seizure frequency when treated with STP in combination with clobazam. The pharmacodynamic interaction between these drugs was attributed to STP's ability to inhibit clobazam's metabolism, leading to higher active metabolite levels .
- In vitro studies demonstrated that this compound effectively reduced lactate production in glioblastoma models, suggesting potential applications beyond epilepsy treatment. This effect was linked to its action on lactate dehydrogenase isoenzymes .
Summary Table of Biological Activities
属性
分子式 |
C14H18O3 |
---|---|
分子量 |
243.35 g/mol |
IUPAC 名称 |
(E,3S)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1/i1D3,2D3,3D3 |
InChI 键 |
IBLNKMRFIPWSOY-BYVHFHJDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([C@H](/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。